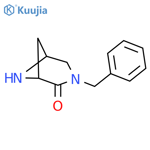

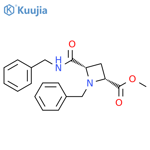

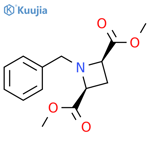

Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors

,

Bioorganic & Medicinal Chemistry,

2006,

14(3),

676-691

![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane structure](https://pt.kuujia.com/scimg/cas/869494-14-4x500.png)